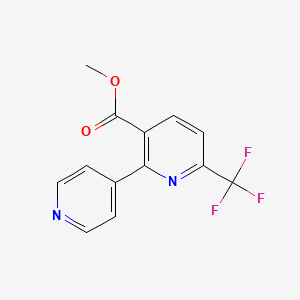

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

Vue d'ensemble

Description

Synthesis Analysis

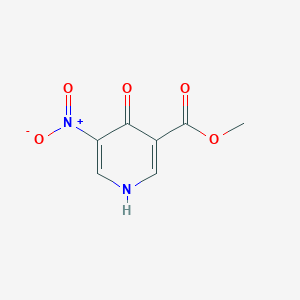

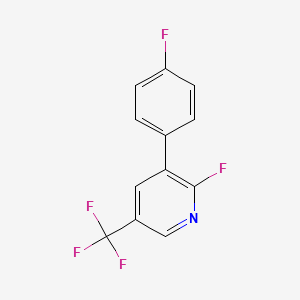

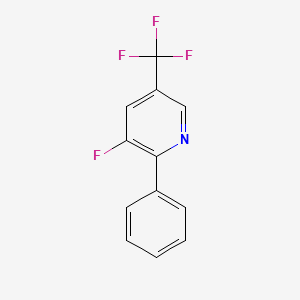

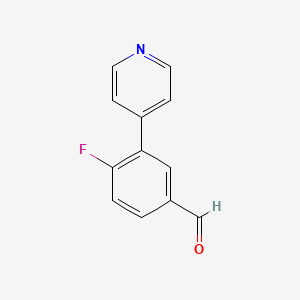

The synthesis of this compound involves the reaction of 2-(trifluoromethyl)pyridine-4-boronic acid, pinacol ester (a boronic ester) with an appropriate methylating agent. The boronic ester serves as a valuable building block in organic synthesis . The specific synthetic route and conditions may vary, but the overall process aims to introduce the methyl group onto the pyridine ring.

Chemical Reactions Analysis

Applications De Recherche Scientifique

Desensitization of Nicotinic Acetylcholine Receptors for Drug Development

Research indicates that analogs related to Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate can be utilized to desensitize nicotinic acetylcholine receptors (nAChRs), offering a strategy for drug development. This approach is significant for improving cognitive functions such as working memory in macaques, illustrating the compound's potential in neurological therapeutics without eliciting an antecedent agonist action, thus possibly acting allosterically with subtype specificity (Buccafusco, Beach, & Terry, 2009).

Impact on Chemical Properties and Biological Activity

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, through its structural analogs, contributes to the fascinating variability in the chemistry and properties of related compounds. This variability extends to spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such diversity in properties underscores the potential application breadth of these compounds in various scientific and pharmaceutical research domains (Boča, Jameson, & Linert, 2011).

Role in NAD+ Metabolism and Neuroprotection

Research into nicotinamide adenine dinucleotide (NAD+) metabolism highlights the significance of pyridine nucleotides in cellular processes, including energy production and cellular protection against stress. Components of NAD+ metabolism can influence major signaling processes associated with the neurobiology of addiction, suggesting the potential of raising intracellular NAD+ levels as a target for managing addictive behavior and cravings. This implicates Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate related compounds in the broader scope of neuroprotective and anti-addiction research (Braidy, Villalva, & Eeden, 2020).

Insights into Lung Carcinogenesis and Potential Therapeutics

The investigation of nitrosamine-induced lung carcinogenesis has led to insights into the molecular targets of tobacco-related lung cancer, implicating nicotinic acetylcholine receptors in the process. This research suggests the potential use of certain compounds as cancer therapeutics by targeting these receptors and their associated pathways, offering a novel approach to treating tobacco-related cancers (Schuller, 1992).

Biopolymer Modification for Drug Delivery

The chemical modification of biopolymers, such as xylan, with specific functional groups like those present in Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, paves the way for creating new biopolymer ethers and esters. These modified biopolymers exhibit specific properties that may be utilized in drug delivery applications, illustrating the compound's potential in the development of novel pharmaceutical delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Propriétés

IUPAC Name |

methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-2-3-10(13(14,15)16)18-11(9)8-4-6-17-7-5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYXYSDHMPTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate | |

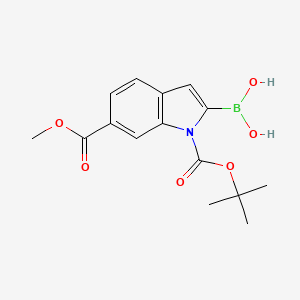

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

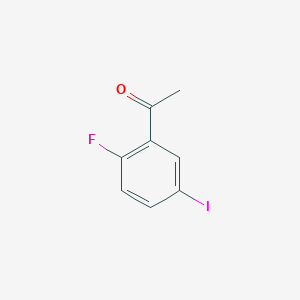

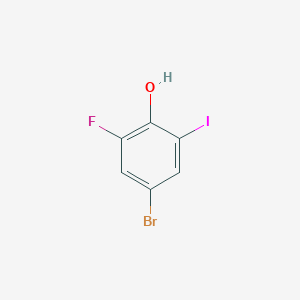

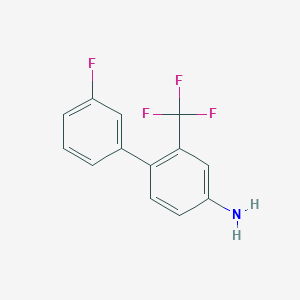

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)

![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)